beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester
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Overview
Description
beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester: is a complex organic compound with a unique structure that includes a benzofuran ring, an ethyl ester group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the thioether linkage, and the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activity and interactions with various biomolecules
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its unique chemical properties may make it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other beta-alanine derivatives and benzofuran-containing molecules. These compounds may share some structural features but differ in their specific functional groups and overall reactivity.
Uniqueness
The uniqueness of beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-hexyl-, ethyl ester lies in its combination of a benzofuran ring, a thioether linkage, and an ethyl ester group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
82560-66-5 |
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Molecular Formula |
C23H36N2O5S |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-hexylamino]propanoate |
InChI |
InChI=1S/C23H36N2O5S/c1-6-8-9-10-15-25(16-14-20(26)28-7-2)31-24(5)22(27)29-19-13-11-12-18-17-23(3,4)30-21(18)19/h11-13H,6-10,14-17H2,1-5H3 |
InChI Key |
XWXLSGZUTPXEDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCC(=O)OCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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